3,5-Dichloro-4'-methylbenzophenone
Overview
Description
3,5-Dichloro-4’-methylbenzophenone: is an organic compound with the molecular formula C14H10Cl2O . It is a derivative of benzophenone, where two chlorine atoms are substituted at the 3rd and 5th positions of one phenyl ring, and a methyl group is substituted at the 4th position of the other phenyl ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Scientific Research Applications
Chemistry: 3,5-Dichloro-4’-methylbenzophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It helps in understanding the interactions and toxicity of such compounds in living organisms .
Medicine: While not directly used as a drug, 3,5-Dichloro-4’-methylbenzophenone is involved in the synthesis of pharmaceutical intermediates. It contributes to the development of new drugs by providing a structural framework for medicinal chemistry .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
Target of Action
It is known that similar compounds, such as benzophenones, have been studied for their interactions with various biological targets .
Mode of Action
It’s worth noting that the compound is a key intermediate in the synthesis of hexaflumuron, a benzoylphenylurea insecticide . Hexaflumuron inhibits the synthesis of chitin in target pests, leading to their death or infertility
Result of Action
As a key intermediate in the synthesis of hexaflumuron, it may contribute to the insecticidal activity of the final compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4’-methylbenzophenone can be achieved through several methods. One common method involves the Friedel-Crafts acylation reaction, where 3,5-dichlorobenzoyl chloride reacts with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the production of 3,5-Dichloro-4’-methylbenzophenone may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed:
Substitution: Derivatives with substituted nucleophiles.
Reduction: 3,5-Dichloro-4’-methylbenzyl alcohol.
Oxidation: 3,5-Dichloro-4’-methylbenzoic acid.
Comparison with Similar Compounds
- 3,3’-Dichloro-4’-methylbenzophenone
- 2,5-Dichloro-2-hydroxy-4-methylbenzophenone
- 4-Hydroxy-3,5-dichlorobenzophenone
Comparison: 3,5-Dichloro-4’-methylbenzophenone is unique due to the specific positions of the chlorine and methyl groups, which influence its reactivity and applications. Compared to 3,3’-Dichloro-4’-methylbenzophenone, the 3,5-dichloro substitution pattern provides different steric and electronic properties, affecting its behavior in chemical reactions. The presence of a hydroxyl group in 2,5-Dichloro-2-hydroxy-4-methylbenzophenone introduces additional hydrogen bonding capabilities, altering its solubility and reactivity .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHLPGHYWTUEQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641767 | |
Record name | (3,5-Dichlorophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-63-6 | |
Record name | (3,5-Dichlorophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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